Physicochemical Distinction: N-(1-benzofuran-2-ylmethyl)butan-1-amine vs. the Branched sec-Butyl Isomer
Compared to its constitutional isomer N-(1-benzofuran-2-ylmethyl)butan-2-amine, the target linear n-butyl compound possesses a longer contiguous hydrophobic chain, which is expected to increase lipophilicity while retaining identical hydrogen-bonding capacity. The calculated TPSA for the target compound (free base) is 25.2 Ų, identical to the sec-butyl analog, but the linear side chain reduces steric hindrance near the amine, a feature that can be advantageous for derivatization or target binding where an unencumbered secondary amine is required [1].
| Evidence Dimension | Molecular topology and steric profile |
|---|---|
| Target Compound Data | N-(1-benzofuran-2-ylmethyl)butan-1-amine: linear N-butyl chain; TPSA 25.2 Ų |
| Comparator Or Baseline | N-(1-benzofuran-2-ylmethyl)butan-2-amine (sec-butyl isomer): branched N-alkyl chain; TPSA 25.2 Ų |
| Quantified Difference | Qualitative difference in steric bulk near the nitrogen; no TPSA difference |
| Conditions | In silico computed properties (PubChem) |
Why This Matters
Synthetic chemists optimizing receptor-binding amines often require linear, unhindered secondary amines for amide coupling, reductive amination, or salt formation; the linear isomer provides this advantage over the sec-butyl analog.
- [1] PubChem. (2025). Computed Properties for N-(1-benzofuran-2-ylmethyl)butan-1-amine and N-(1-benzofuran-2-ylmethyl)butan-2-amine. National Center for Biotechnology Information. View Source
